molecular formula C8H12S B084961 2,3,4,5-Tetramethylthiophene CAS No. 14503-51-6

2,3,4,5-Tetramethylthiophene

Cat. No. B084961
CAS RN: 14503-51-6
M. Wt: 140.25 g/mol
InChI Key: IYULAUPEFMQEKK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylthiophene is a chemical compound with the molecular formula C8H12S . It has a molecular weight of 140.25 g/mol . The IUPAC name for this compound is 2,3,4,5-tetramethylthiophene .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetramethylthiophene consists of a thiophene ring with four methyl groups attached to it . The InChI string representation of the molecule is InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3 . The canonical SMILES representation is CC1=C(SC(=C1C)C)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetramethylthiophene include a molecular weight of 140.25 g/mol, a topological polar surface area of 28.2 Ų, and a complexity of 88.7 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the molecule are both 140.06597156 g/mol .

Scientific Research Applications

Material Science: Piezoresponsive Luminescent Materials

2,3,4,5-Tetramethylthiophene has been studied for its potential in creating materials that exhibit piezoresponsive luminescence . These materials are responsive to mechanical stress and can change their luminescent properties, making them valuable for sensors and displays.

Medicinal Chemistry: Therapeutic Applications

In medicinal chemistry, thiophene derivatives, including 2,3,4,5-Tetramethylthiophene, show promise in a variety of therapeutic applications. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer properties among others .

Organic Electronics: Semiconductors

Thiophene-based compounds are integral to organic electronics, particularly as semiconductors in devices like OLEDs and OFETs. 2,3,4,5-Tetramethylthiophene can be used to create organic semiconductors with desirable electronic properties for these applications .

Environmental Applications: Pollution Monitoring

Thiophene derivatives are used in environmental studies to monitor pollution. For instance, they can be involved in fluorescence quenching studies to understand the interactions between pollutants and other substances .

Energy Storage: Electrochemical Applications

In the field of energy storage, 2,3,4,5-Tetramethylthiophene may be utilized in the development of novel electrolytes and other components that enhance the performance of batteries and supercapacitors .

Agriculture: Pesticide Efficiency

While direct applications in agriculture are not explicitly mentioned for 2,3,4,5-Tetramethylthiophene, thiophene derivatives are being explored for their role in improving the efficiency of pesticides, which could be an area of future application .

Mechanism of Action

Target of Action

It has been found to interact with transition metal complexes . The compound’s role in these interactions is still under investigation.

Mode of Action

The mode of action of 2,3,4,5-Tetramethylthiophene involves its interaction with transition metal complexes. It has been observed that a two-electron chemical reduction of a complex containing 2,3,4,5-Tetramethylthiophene leads to the formation of a previously unobserved bonding mode for thiophenes . This suggests that 2,3,4,5-Tetramethylthiophene may have unique reactivity compared to other thiophenes.

Biochemical Pathways

It has been suggested that the compound may be involved in the oxygenation of certain complexes

Result of Action

It has been observed that the compound can undergo unique reactions with transition metal complexes , suggesting that it may have unique effects at the molecular level.

Action Environment

It is known that the compound’s reactivity can be influenced by the presence of certain transition metals .

properties

IUPAC Name

2,3,4,5-tetramethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULAUPEFMQEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162870
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetramethylthiophene

CAS RN

14503-51-6
Record name Tetramethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14503-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the addition of a nucleophile like a hydroxide ion affect coordinated 2,3,4,5-tetramethylthiophene in organometallic complexes?

A1: Research suggests that base hydrolysis of a cationic rhodium complex containing coordinated 2,3,4,5-tetramethylthiophene leads to nucleophilic attack at the sulfur atom. [] This attack initiates a ring-opening process, breaking a carbon-sulfur bond and forming an acyl thiolate complex. [] This reaction highlights the activation of thiophene rings towards nucleophilic attack upon coordination to a metal center. You can find more details in this research paper: .

Q2: Can 2,3,4,5-tetramethylthiophene act as a diene in Diels-Alder reactions?

A2: While 2,3,4,5-tetramethylthiophene itself is not a suitable diene for Diels-Alder reactions, its oxidized form, 2,3,4,5-tetramethylthiophene dioxide, can participate as a diene. [] Interestingly, studies on antibody-catalyzed Diels-Alder reactions revealed that this tetramethyl derivative did not show detectable acceleration with N-ethylmaleimide, unlike the tetrabromothiophene dioxide. [] This suggests a crucial role of electronic factors and transition state stabilization in the enzyme's catalytic activity. For more information, refer to this research: .

Q3: Is it possible to selectively deuterate the methyl groups of 2,3,4,5-tetramethylthiophene?

A4: Yes, selective deuteration of the methyl groups in 2,3,4,5-tetramethylthiophene can be achieved through the decomposition of its ruthenium complex, ((TMT)Ru(D2O)3)(OTf)2, in D2O at elevated temperatures. [] This process leads to the formation of ((TMT)2Ru)2+, where the 2,5-methyl groups undergo selective deuterium exchange. [] This selective deuteration offers valuable insights into the reactivity and potential applications of this compound and its derivatives. Learn more about this process in the following research paper: .

Q4: Can electrochemistry be used to functionalize 2,3,4,5-tetramethylthiophene?

A5: Electrooxidation of 2,3,4,5-tetramethylthiophene in the presence of sodium cyanide provides a route to introduce cyano and methoxy groups onto the thiophene ring. [] This reaction yields a mixture of 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile and 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile. [] This electrochemical approach offers a valuable tool for synthesizing functionalized thiophene derivatives with potential applications in materials science and organic synthesis. Explore the details of this method in the following paper: .

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